

An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl isophthalate*

Cat. No.: *B166086*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diphenyl isophthalate (DPI), an aromatic ester, serves as a significant monomer in the synthesis of high-performance polymers. Its rigid structure imparts desirable thermal and mechanical properties to materials such as polyesters, polybenzimidazoles, and polybenzothiazoles. This guide provides a comprehensive overview of the synthesis, properties, and applications of **diphenyl isophthalate**, with detailed experimental protocols and data presented for clarity and reproducibility.

Properties of Diphenyl Isophthalate

Diphenyl isophthalate is a white crystalline solid at room temperature.[1][2] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[1][3] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₄ O ₄	[1] [3] [4] [5]
Molecular Weight	318.32 g/mol	[1] [3] [5]
CAS Number	744-45-6	[1] [3] [4]
Appearance	White to almost white powder or crystals	[1] [3] [6]
Melting Point	136-138 °C (lit.)	[1] [3] [4]
Boiling Point	275 °C at 10 mmHg	[1] [3]
Density	1.2 g/cm ³	[1] [3]
Solubility	Soluble in ethanol and acetone; insoluble in water.	[1] [3]
Flash Point	223 °C	[1] [3]
Vapor Pressure	4.32 x 10 ⁻¹⁰ mmHg at 25°C	[1]
Refractive Index	1.5400 (estimate)	[1] [3]
Enthalpy of Formation (solid)	-476.1 kJ/mol	[7]

Synthesis of Diphenyl Isophthalate

Several synthetic routes to **diphenyl isophthalate** have been developed, each with distinct advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The primary methods include transesterification, direct esterification from isophthalic acid, and acylation using isophthaloyl chloride.

Synthesis Method	Reactants	Catalyst/Reagent	Key Conditions	Yield	Reference(s)
Transesterification	Dimethyl isophthalate, Phenol	n-Butyl titanate	High temperature, reduced pressure distillation	-	[1]
Reaction with Diphenyl Carbonate	Isophthalic acid, Diphenyl carbonate	Stannous oxide (SnO)	250-300 °C, 30 min to several hours, removal of phenol	High	[8][9][10]
Acylation with Isophthaloyl Chloride (Method 1)	Isophthaloyl chloride, Sodium salt of phenol	Dichloroethane (solvent)	5-30 °C, 5-15 hours, stirring	93.7%	[11]
Acylation with Isophthaloyl Chloride (Method 2)	Isophthaloyl chloride, Phenol	Dual catalyst system (e.g., phase-transfer catalyst like benzyltriethyl ammonium chloride)	10-30 °C initially, then reflux for 2-6 hours in cyclohexane	>98%	[12]

Experimental Protocols

The following are detailed experimental protocols for two common methods of **diphenyl isophthalate** synthesis.

This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol in dichloroethane.[11]

Materials:

- Isophthaloyl chloride (0.05 mol)
- Sodium phenolate (0.13 mol)
- Dichloroethane (100 ml)
- Water

Procedure:

- Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reaction vessel.
- Add 0.13 mol of sodium phenolate to the solution.
- Maintain the reaction temperature at 5 °C and stir the mixture for 12 hours.
- After the reaction is complete, wash the reaction mixture with water and separate the organic layer.
- Distill off the dichloroethane solvent.
- Recrystallize the crude product to obtain the final **diphenyl isophthalate**.

Results:

- Yield: 93.7%
- Purity: 99%

This process describes the preparation of **diphenyl isophthalate** by reacting isophthalic acid with diphenyl carbonate using stannous oxide as a catalyst.[\[9\]](#)[\[10\]](#)

Materials:

- Isophthalic acid (0.18 mol, 30 g)
- Diphenyl carbonate (1.08 mol, 232 g)
- Stannous oxide (SnO) (0.5 mole percent based on isophthalic acid, 0.12 g)

- Nitrogen gas

Procedure:

- Charge a 500 ml flask equipped with a nitrogen inlet, mechanical stirrer, and distillation column with isophthalic acid, diphenyl carbonate, and stannous oxide.[10]
- Heat the mixture to 280 °C under a nitrogen sparge for two hours.[10]
- During the heating period, continuously remove the phenol formed in the reaction at atmospheric pressure.[10]
- After the reaction, distill the mixture at 1 mm Hg pressure and 140 °C to remove excess diphenyl carbonate.[10]
- Increase the temperature to 250 °C at 1 mm Hg pressure to distill and recover the **diphenyl isophthalate**.[10]

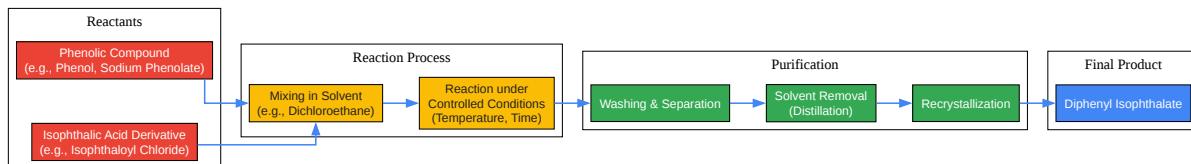
Applications

Diphenyl isophthalate is a versatile monomer primarily used in the production of high-performance polymers.[11][13] Its incorporation into polymer chains enhances thermal stability, mechanical strength, and chemical resistance.[13]

- High-Performance Polyesters: It is used to increase the glass transition temperature (Tg) and improve the thermal stability of polyesters.[13]
- Specialty Resins: Its structure is beneficial for creating durable resins for coatings, adhesives, and composite materials.[13]
- Toughening Agent: It can be used as a toughening agent for polyamide engineering plastics. [1][11]
- Plasticizer: In some formulations, it acts as a specialized plasticizer for nylon-based resins. [1][13]
- Precursor for Heterocyclic Polymers: It is a key raw material for aromatic heterocyclic polymers like polybenzimidazole (PBI) and polybenzothiazole, which are known for their

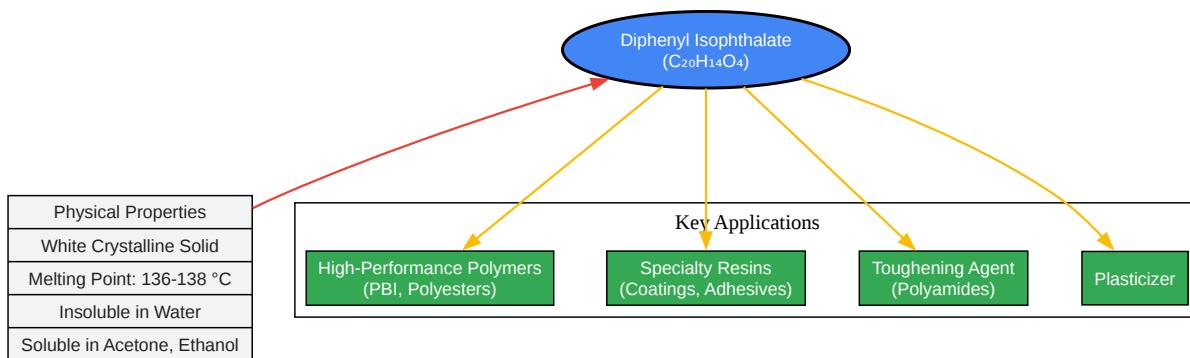
high-temperature resistance.[1][11]

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **diphenyl isophthalate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diphenyl isophthalate [chembk.com]
- 2. arichem.com [arichem.com]
- 3. Diphenyl isophthalate | 744-45-6 [chemicalbook.com]
- 4. accustandard.com [accustandard.com]
- 5. scbt.com [scbt.com]
- 6. Diphenyl isophthalate | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diphenyl isophthalate [webbook.nist.gov]
- 8. WO1982000290A1 - Process for preparing diphenyl isophthalate and diphenyl terephthalate - Google Patents [patents.google.com]
- 9. EP0044509A1 - Process for preparing diphenyl isophthalate and diphenyl terephthalate - Google Patents [patents.google.com]
- 10. Process for preparing diphenyl isophthalate and diphenyl terephthalate - Patent 0044509 [data.epo.org]
- 11. CN102643199A - Synthesis method of diphenyl isophthalate - Google Patents [patents.google.com]
- 12. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]
- 13. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166086#diphenyl-isophthalate-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com